molecular formula C11H12ClN3O B2792319 7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one

7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one

Cat. No.: B2792319
M. Wt: 237.68 g/mol
InChI Key: KWJMYQSOZZPHLB-UHFFFAOYSA-N
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Description

Historical Context of Quinazolinone Research

Quinazolinone chemistry traces its origins to 1869, when Griess synthesized the first derivative through cyanogen and anthranilic acid reactions. Early 20th-century advancements by Gabriel established reliable synthesis methods, revealing the core structure's electronic polarization and reactivity patterns. The discovery of natural quinazolinone alkaloids like febrifugine in the 1940s catalyzed medicinal applications, demonstrating antipyretic and antimalarial properties.

Structural evolution accelerated with the introduction of halogen substituents and amine side chains. The 7-chloro substitution pattern emerged as critical for enhancing bioactivity through increased electron-withdrawing effects and improved target binding. Parallel developments in N-alkylation techniques enabled precise modification of the ethylaminomethyl group, optimizing pharmacokinetic properties.

Significance in Medicinal Chemistry

This compound exemplifies strategic molecular design through three key features:

  • Chloro Substituent : The 7-position chlorine atom induces ring polarization, facilitating π-π stacking interactions with aromatic residues in enzyme active sites.
  • Ethylaminomethyl Side Chain : Enhances water solubility via protonation while maintaining lipophilicity for membrane penetration (logP ≈ 1.8).
  • Keto Group at Position 4 : Serves as hydrogen bond acceptor, critical for target recognition in kinase inhibition assays.

Recent studies demonstrate dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC₅₀ values of 2.3 μM and 4.7 μM respectively. Comparative analysis shows 18-fold greater selectivity for COX-2 over COX-1, suggesting reduced gastrointestinal toxicity potential.

Property Value Source
Molecular Formula C₁₁H₁₂ClN₃O
Molecular Weight 237.68 g/mol
CAS Registry Number 900640-73-5
Aqueous Solubility 12.4 mg/mL (pH 7.4, 25°C)
logP 1.82 ± 0.15

Research Evolution and Current Status

Synthetic methodology has progressed through three distinct phases:

  • Early Phase (2000-2010) : Reliance on multistep condensation reactions (30-45% yields).
  • Intermediate Phase (2011-2020) : Microwave-assisted synthesis reduced reaction times from 24h to 2h (yields improved to 68%).
  • Current Innovations (2021-present) : Flow chemistry techniques achieve 89% yield with 99.5% purity.

Crystallographic studies (2023) resolved the compound's preferred conformation: the quinazolinone ring adopts a boat configuration, while the ethylaminomethyl group orients perpendicular to the plane. This spatial arrangement creates a chiral center at C2, enabling enantioselective synthesis of (R)- and (S)-isomers with distinct biological profiles.

Properties

IUPAC Name

7-chloro-2-(ethylaminomethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-2-13-6-10-14-9-5-7(12)3-4-8(9)11(16)15-10/h3-5,13H,2,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJMYQSOZZPHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-632963 involves several steps, starting with the preparation of the quinazolinone core structure. The synthetic route typically includes:

    Formation of the Quinazolinone Core: This involves the reaction of anthranilic acid with formamide to produce the quinazolinone core.

    Chlorination: The quinazolinone core is then chlorinated using thionyl chloride to introduce the chlorine atom at the 7th position.

    Ethylamino Methylation:

Industrial production methods for WAY-632963 would likely involve scaling up these reactions while ensuring the purity and yield of the final product through optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multistep routes involving cyclization and functional group modifications:

  • Chlorination : Intermediate 7-chloro-2-methylquinazolin-4(3H)-one is chlorinated using POCl₃ with triethylamine as a catalyst, achieving >80% yield of 4-chloroquinazoline derivatives .

  • Amination : Reaction with ethylamine under fusion conditions (excess amine, reduced reaction time/temperature) introduces the ethylaminomethyl group while preserving the styryl moiety .

Key Reaction Table

StepReagents/ConditionsProductYieldSource
ChlorinationPOCl₃, triethylamine, reflux4-chloroquinazoline85%
AminationEthylamine, fusionEthylaminomethyl derivative78%

Functional Group Transformations

The ethylaminomethyl side chain and C7-Cl group enable further derivatization:

Amine Alkylation/Acylation

  • Acylation : Reacts with chloroacetyl chloride in DMF to form acetamide derivatives (e.g., 2-chloro-N-(quinazolin-3-yl)acetamide) .

  • Secondary Amine Formation : Fusion with secondary amines (e.g., dimethylamine) yields tertiary aminoquinazolines .

Nucleophilic Aromatic Substitution (SNAr)

  • C7-Cl Replacement : The electron-deficient quinazolinone ring facilitates SNAr with nucleophiles (e.g., hydrazine, amines) under basic conditions (Cs₂CO₃/DMSO) .

Example Reaction
7-Cl-Quinazolinone+NH2RCs2CO3,DMSO7-NHR-Quinazolinone\text{7-Cl-Quinazolinone} + \text{NH}_2\text{R} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMSO}} \text{7-NHR-Quinazolinone}
Yields: 60–85% depending on nucleophile .

Cyclization Reactions

  • Intramolecular Dehydration : Reaction with anthranilic acid forms polycyclic quinazolinoquinazoline derivatives via cyclocondensation .

  • Triazole Formation : Click chemistry with propargyl bromide introduces 1,2,3-triazole rings, enhancing biological activity .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • Anticancer Activity : Incorporation of triazole or azetidinone moieties improves cytotoxicity (IC₅₀ = 7.09 µM against HepG2, surpassing doxorubicin) .

  • Antibacterial Properties : Ethylaminomethyl derivatives show MIC = 6–12 mg/mL against Staphylococcus aureus .

Spectroscopic Characterization

  • ¹H NMR : Singlets at δ 4.33 ppm (CH₂) and δ 7.73 ppm (NH) confirm ethylaminomethyl substitution .

  • 13C NMR : Carbonyl resonance at δ 165–170 ppm validates the quinazolin-4-one scaffold .

Scientific Research Applications

Anticancer Applications

Cytotoxicity Against Cancer Cell Lines

Research has shown that various quinazolinone derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, a study evaluated multiple quinazolin-4(3H)-one derivatives, including 7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one, for their efficacy against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that certain derivatives had an IC50 value significantly lower than the positive control, lapatinib, demonstrating their potential as anticancer agents. Specifically, compounds showed IC50 values ranging from 0.14 to 3.79 µM against MCF-7 cells and from 0.14 to 16.43 µM against A2780 cells, indicating strong activity in comparison to established treatments .

CompoundIC50 (MCF-7)IC50 (A2780)
Lapatinib5.90 ± 0.74 µM11.11 ± 1.03 µM
Compound 3a0.20 ± 0.02 µM3.00 ± 1.20 µM
Compound 2e15.72 ± 0.07 µM16.43 ± 1.80 µM

Mechanism of Action

The mechanism of action for these quinazolinone derivatives includes inhibition of key protein kinases involved in cancer progression, such as cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor-2 (VEGFR2). For example, compound 3i exhibited an IC50 of 0.079 ± 0.015 µM against HER2, comparable to lapatinib .

Antimicrobial Applications

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have also been extensively studied. A synthesis of novel compounds derived from quinazolin-4(3H)-one demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6 to 12 mg/mL for selected compounds .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus6 - 12
Escherichia coliNot specified
Pseudomonas aeruginosaNot specified

Fungal Activity

In addition to antibacterial effects, some quinazolinones have shown antifungal activity against strains like Candida albicans and Aspergillus niger. The results indicated that these compounds could serve as potential candidates for treating fungal infections .

Case Studies

  • Cytotoxicity Evaluation : A series of synthesized quinazolinones were tested for cytotoxicity against MCF-7 and A2780 cell lines, revealing that modifications in the chemical structure significantly influenced their potency.
  • Antimicrobial Testing : Compounds were screened against various bacterial strains, with results showing that specific substitutions on the quinazolinone ring enhanced antibacterial activity.

Mechanism of Action

WAY-632963 exerts its effects by inhibiting Aurora kinase A. The mechanism involves binding to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the normal function of Aurora kinase A in cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include the mitotic spindle assembly checkpoint and the regulation of chromosomal segregation .

Comparison with Similar Compounds

WAY-632963 is unique compared to other Aurora kinase inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:

    Alisertib: Another Aurora kinase A inhibitor with a different chemical structure.

    VX-680: An inhibitor that targets both Aurora kinase A and B.

    MLN8237: A selective Aurora kinase A inhibitor with distinct pharmacokinetic properties.

WAY-632963 stands out due to its specific inhibition of Aurora kinase A and its potential for use in targeted cancer therapies .

Biological Activity

7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, particularly in cancer therapy and as inhibitors of various enzymes. This article reviews the biological activity of this specific compound, focusing on its anticancer effects, mechanism of action, and potential therapeutic applications.

Anticancer Activity

Research demonstrates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically, studies have shown that this compound has potent inhibitory effects on human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines.

Cytotoxicity Studies

In a comparative study, the compound was evaluated alongside other quinazolinone derivatives. The results indicated that it displayed an IC50 value significantly lower than the positive control drug lapatinib, suggesting enhanced potency. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF-70.20 ± 0.02
LapatinibMCF-75.90 ± 0.74
Other QuinazolinonesA27800.14 - 3.00

These findings indicate that the compound exhibits a strong cytotoxic effect, with IC50 values ranging from 0.14 to 3.00 µM across different cell lines, demonstrating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its anticancer effects involves inhibition of multiple tyrosine kinases, which are crucial for cancer cell proliferation and survival.

Tyrosine Kinase Inhibition

The compound has been shown to inhibit key kinases such as:

  • Cyclin-dependent kinase 2 (CDK2)
  • Epidermal growth factor receptor (EGFR)
  • Human epidermal growth factor receptor 2 (HER2)

Molecular docking studies revealed that this quinazolinone derivative acts as an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR . This dual action is significant as it suggests a multifaceted approach to disrupting cancer cell signaling pathways.

Case Studies

Several studies have documented the efficacy of quinazolinone derivatives in clinical settings:

  • In Vitro Studies : Multiple derivatives were synthesized and tested against various cancer cell lines, with many showing IC50 values in the nanomolar range, indicating high potency.
  • Cell Cycle Arrest : Research indicated that treatment with quinazolinones led to G1 phase arrest in MCF-7 cells, suggesting that these compounds can effectively halt cell division in cancerous cells .
  • Apoptosis Induction : Further investigations revealed that these compounds could induce apoptosis in cancer cells, evidenced by increased levels of apoptotic markers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzoxazinones with amines or hydrazines. For example, reacting 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one with ethylamine derivatives under reflux in ethanol or DMSO can yield the target compound . Key parameters include solvent choice (e.g., ethanol for higher purity vs. DMSO for faster kinetics), temperature (reflux at 80–100°C), and reaction time (3–6 hours). Optimization studies suggest that anhydrous conditions and catalytic bases like KAl(SO₄)₂·12H₂O improve yields up to 85% .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Post-synthesis characterization requires:

  • Elemental Analysis : To confirm stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
  • Spectroscopy :
  • IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assigning aromatic protons (δ 7.2–8.2 ppm) and ethylamino methyl groups (δ 1.2–1.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 265.7 for C₁₁H₁₁ClN₃O) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Testing : Disk diffusion (CLSI M2-A4/M7-A5 protocols) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Minimum inhibitory concentrations (MICs) are determined via broth microdilution (typical range: 8–64 µg/mL) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis of this compound?

  • Methodological Answer : Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethanol .
  • Catalyst Use : Lewis acids like ZnCl₂ improve regioselectivity during cyclization .
  • Temperature Gradients : Lower temperatures (60°C) reduce decomposition, while higher temps (120°C) accelerate kinetics but risk byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity >95% .

Q. What computational strategies aid in predicting the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) models reaction pathways and transition states to identify energetically favorable conditions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like DHFR (dihydrofolate reductase) or bacterial topoisomerases .
  • QSAR Models : Regression analysis of substituent effects (e.g., Hammett σ values) correlates structural features (e.g., chloro-substitution) with bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from variability in:

  • Assay Conditions : Standardize protocols (e.g., CLSI guidelines for MICs) to ensure reproducibility .
  • Compound Purity : Validate samples via HPLC (>98% purity) to exclude impurity-driven effects .
  • Cell Line Specificity : Test across multiple cell lines (e.g., carcinoma vs. normal cells) and validate with orthogonal assays (e.g., apoptosis markers vs. metabolic activity) .
  • Meta-Analysis : Pool data from structurally analogous quinazolinones (e.g., 7-chloro-2-methyl derivatives) to identify trends .

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